Cas no 26885-67-6 ((Z)-1-Methoxy-3,3,3-trifluoropropene)

(Z)-1-Methoxy-3,3,3-trifluoropropene is a fluorinated alkene compound characterized by its trifluoromethyl and methoxy functional groups. Its (Z)-configuration ensures specific reactivity, making it valuable in synthetic chemistry, particularly as a building block for pharmaceuticals and agrochemicals. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy substituent contributes to controlled reactivity in nucleophilic or electrophilic transformations. This compound is useful in cross-coupling reactions and as a precursor for fluorinated intermediates. Its well-defined stereochemistry and functional group compatibility make it a versatile reagent for fine chemical synthesis. Handling requires standard precautions for volatile organofluorine compounds.
(Z)-1-Methoxy-3,3,3-trifluoropropene structure
26885-67-6 structure
Product Name:(Z)-1-Methoxy-3,3,3-trifluoropropene
CAS No:26885-67-6
MF:C4H5F3O
MW:126.077111959457
CID:253556
PubChem ID:11116063
Update Time:2025-08-04

(Z)-1-Methoxy-3,3,3-trifluoropropene Chemical and Physical Properties

Names and Identifiers

    • 1-Propene,3,3,3-trifluoro-1-methoxy-, (1Z)-
    • (Z)-1-Methoxy-3,3,3-trifluoroprop-1-ene
    • (Z)-1-METHOXY-3,3,3-TRIFLUOROPROPENE
    • Z-1-Methoxy-3,3,3-trifluoropropene
    • 3,3,3-Trifluor-1-methoxy-propen
    • 3,3,3-trifluoro-1-methoxypropene
    • CIS-1-METHOXY-3,3,3-TRIFLUOROPROPENE
    • methyl-(3,3,3-trifluoro-propenyl)-ether
    • Methyl-(3,3,3-trifluor-propenyl)-aether
    • (Z)-3,3,3-Trifluoro-1-methoxy-propene
    • A818652
    • SCHEMBL2483347
    • (Z)-3, 3, 3-trifluoro-1-methoxyprop-1-ene
    • AKOS015850851
    • 1-Propene,3,3,3-trifluoro-1-methoxy-,(1Z)-
    • (z)-3,3,3-trifluoro-1-methoxyprop-1-ene
    • BGHDVJGMEWAMPO-IHWYPQMZSA-N
    • 26885-67-6
    • (Z)-1-Methoxy-3,3,3-trifluoropropene
    • MDL: MFCD04038317
    • Inchi: 1S/C4H5F3O/c1-8-3-2-4(5,6)7/h2-3H,1H3/b3-2-
    • InChI Key: BGHDVJGMEWAMPO-IHWYPQMZSA-N
    • SMILES: FC(/C=C\OC)(F)F

Computed Properties

  • Exact Mass: 126.02925
  • Monoisotopic Mass: 126.029
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 83.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 1.6
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 102-104°C
  • Flash Point: 148.0±22.3 °C
  • Refractive Index: 1.333
  • PSA: 9.23

(Z)-1-Methoxy-3,3,3-trifluoropropene Security Information

  • Signal Word:warning
  • Hazard Statement: Flammable
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:UN 1993
  • Hazard Category Code: 10
  • Safety Instruction: 16
  • Hazardous Material Identification: F Xi
  • Risk Phrases:R10
  • HazardClass:IRRITANT, FLAMMABLE
  • Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃

(Z)-1-Methoxy-3,3,3-trifluoropropene Pricemore >>

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(Z)-1-Methoxy-3,3,3-trifluoropropene Related Literature

Additional information on (Z)-1-Methoxy-3,3,3-trifluoropropene

Research Brief on (Z)-1-Methoxy-3,3,3-trifluoropropene (CAS: 26885-67-6) in Chemical Biology and Pharmaceutical Applications

The compound (Z)-1-Methoxy-3,3,3-trifluoropropene (CAS: 26885-67-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, reactivity, and emerging roles in drug discovery and development. The compound's trifluoromethyl group and methoxy functionality make it a versatile intermediate for the construction of fluorinated bioactive molecules, which are increasingly important in modern medicinal chemistry.

Recent studies have highlighted innovative synthetic routes to (Z)-1-Methoxy-3,3,3-trifluoropropene, with particular emphasis on stereoselective methods that preserve the Z-configuration. A 2023 publication in the Journal of Fluorine Chemistry demonstrated a novel palladium-catalyzed coupling approach that achieves >95% stereoselectivity under mild conditions. This methodological advancement addresses previous challenges in maintaining the Z-isomer's stability during synthesis, which is crucial for its subsequent applications in pharmaceutical intermediates.

In pharmaceutical applications, researchers have explored (Z)-1-Methoxy-3,3,3-trifluoropropene as a key building block for fluorinated analogs of biologically active compounds. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported its successful incorporation into novel COX-2 inhibitors, demonstrating enhanced metabolic stability and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The compound's ability to introduce both fluorine atoms and methoxy groups in a single synthetic step offers significant advantages in drug design, particularly for CNS-targeted therapeutics where these moieties are known to influence blood-brain barrier penetration.

The mechanism of action for derivatives containing the (Z)-1-Methoxy-3,3,3-trifluoropropene scaffold has been investigated through computational and experimental studies. Molecular docking simulations published in the Journal of Medicinal Chemistry (2023) suggest that the Z-configuration creates optimal spatial orientation for target binding in enzyme active sites, particularly for kinases and G-protein-coupled receptors. These findings are supported by X-ray crystallographic data of protein-ligand complexes, providing structural insights for rational drug design using this fluorinated building block.

From a safety and toxicological perspective, recent preclinical evaluations of (Z)-1-Methoxy-3,3,3-trifluoropropene derivatives have shown promising results. A 2024 toxicology study in Regulatory Toxicology and Pharmacology reported favorable safety profiles for several lead compounds derived from this intermediate, with no observed genotoxicity in standard battery tests. However, researchers note that metabolic studies indicate the potential formation of trifluoroacetic acid as a metabolite, warranting careful consideration in prolonged therapeutic applications.

The industrial production and scale-up of (Z)-1-Methoxy-3,3,3-trifluoropropene have seen significant advancements, as detailed in a recent patent application (WO2023/154321). The disclosed continuous flow process achieves >90% yield with excellent stereocontrol, addressing previous limitations in batch production. This technological development is expected to facilitate broader adoption of the compound in pharmaceutical manufacturing, particularly for the production of fluorinated analogs of existing drugs.

Future research directions highlighted in recent reviews include exploring the compound's utility in PROTAC (proteolysis targeting chimera) design and its potential as a fluorinated tag for PET imaging probes. The unique physicochemical properties imparted by the trifluoropropene moiety, combined with the methoxy group's hydrogen-bonding capacity, create opportunities for developing novel theranostic agents. As the field of fluorinated pharmaceuticals continues to expand, (Z)-1-Methoxy-3,3,3-trifluoropropene is poised to play an increasingly important role in the development of next-generation therapeutic agents.

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